molecular formula C7H15NO B13054842 (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine

(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine

Cat. No.: B13054842
M. Wt: 129.20 g/mol
InChI Key: VDAAJZJRNPGVNB-ULUSZKPHSA-N
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Description

(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine is an organic compound that features a tetrahydropyran ring attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of 1,5-hexanediol.

    Introduction of the Ethanamine Group: The tetrahydropyran ring can be functionalized by reacting it with ethylamine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Secondary and tertiary amines

    Substitution: Various substituted ethanamine derivatives

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(Tetrahydro-2H-pyran-4-YL)ethan-1-amine: Similar structure but with the ethanamine group attached at a different position on the tetrahydropyran ring.

    (1R)-1-(Tetrahydro-2H-pyran-3-YL)propan-1-amine: Similar structure but with a propanamine group instead of an ethanamine group.

Uniqueness

(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine is unique due to its specific stereochemistry and the position of the ethanamine group. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1R)-1-(oxan-3-yl)ethanamine

InChI

InChI=1S/C7H15NO/c1-6(8)7-3-2-4-9-5-7/h6-7H,2-5,8H2,1H3/t6-,7?/m1/s1

InChI Key

VDAAJZJRNPGVNB-ULUSZKPHSA-N

Isomeric SMILES

C[C@H](C1CCCOC1)N

Canonical SMILES

CC(C1CCCOC1)N

Origin of Product

United States

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